Cas no 899982-78-6 (N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide 化学的及び物理的性質
名前と識別子
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- AKOS024678987
- 899982-78-6
- VU0497366-1
- F2768-0317
- N-(1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
- N-(1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
- N-(benzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide
- N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide
-
- インチ: 1S/C20H17N3O4S2/c1-23(13-15-5-4-12-27-15)29(25,26)16-10-8-14(9-11-16)19(24)22-20-21-17-6-2-3-7-18(17)28-20/h2-12H,13H2,1H3,(H,21,22,24)
- InChIKey: XCMJUQGVPGGLPX-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NC3C=CC=CC=3S2)=O)=CC=1)(N(C)CC1=CC=CO1)(=O)=O
計算された属性
- せいみつぶんしりょう: 427.06604838g/mol
- どういたいしつりょう: 427.06604838g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 6
- 複雑さ: 676
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 129Ų
N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2768-0317-20μmol |
N-(1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide |
899982-78-6 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2768-0317-5mg |
N-(1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide |
899982-78-6 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2768-0317-100mg |
N-(1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide |
899982-78-6 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2768-0317-25mg |
N-(1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide |
899982-78-6 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2768-0317-50mg |
N-(1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide |
899982-78-6 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2768-0317-75mg |
N-(1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide |
899982-78-6 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2768-0317-15mg |
N-(1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide |
899982-78-6 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2768-0317-2μmol |
N-(1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide |
899982-78-6 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2768-0317-10μmol |
N-(1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide |
899982-78-6 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2768-0317-2mg |
N-(1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide |
899982-78-6 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamideに関する追加情報
Comprehensive Overview of N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide (CAS No. 899982-78-6)
N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide, with the CAS number 899982-78-6, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The presence of both furan and sulfamoyl moieties in its structure enhances its potential applications in drug discovery and development.
The compound's unique structure, featuring a benzothiazole core linked to a sulfamoylbenzamide group, makes it a promising candidate for targeting specific enzymes or receptors. Researchers have explored its potential in modulating kinase activity, a hot topic in cancer therapy and neurodegenerative disease research. The furan-2-ylmethyl substituent further adds to its versatility, as furan derivatives are often associated with antimicrobial and anti-inflammatory properties.
In recent years, the demand for novel heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide has surged due to their potential in addressing drug resistance and multi-target therapies. This aligns with current trends in precision medicine, where compounds with multi-functional scaffolds are highly sought after. The CAS 899982-78-6 compound's ability to interact with multiple biological targets could make it a valuable tool in developing next-generation therapeutics.
From a synthetic chemistry perspective, the compound's sulfamoyl group offers opportunities for further derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. This is particularly relevant in fragment-based drug design, a growing area in pharmaceutical research. The benzothiazole moiety, meanwhile, is a privileged structure in medicinal chemistry, often associated with CNS activity and antioxidant effects.
The compound's physicochemical properties, including its logP and hydrogen bonding capacity, suggest good bioavailability potential, a critical factor in drug development. Researchers investigating blood-brain barrier penetration or oral bioavailability often look for compounds with similar structural features. The presence of both lipophilic (benzothiazole and furan) and polar (sulfamoyl and amide) groups creates an optimal balance for drug-like properties.
In the context of current research trends, N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide may have implications for neuroprotection strategies, given the known neuroactive properties of benzothiazole derivatives. This connects with growing public interest in cognitive health and age-related neurological disorders. The compound's potential anti-inflammatory properties, suggested by its structural features, also align with research into chronic inflammation and related conditions.
From a commercial perspective, the compound with CAS 899982-78-6 represents an important building block in pharmaceutical R&D. Its synthesis and availability are of interest to researchers working on small molecule therapeutics and targeted drug delivery systems. The growing market for custom synthesis and research chemicals has increased visibility for such specialized compounds in scientific databases and chemical catalogs.
Quality control and characterization of N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide typically involve advanced analytical techniques such as HPLC, NMR, and mass spectrometry. These methods ensure the compound's purity and structural integrity, which are crucial for reliable research outcomes. The compound's stability profile and storage conditions are also important considerations for laboratories working with this material.
Future research directions for this compound may include exploration of its structure-activity relationships, potential as a pharmacophore in drug design, or investigation of its metabolic pathways. The growing interest in polypharmacology approaches to drug discovery makes multi-functional compounds like this particularly valuable. Additionally, computational studies using molecular docking and QSAR modeling could further elucidate its potential biological targets and mechanisms of action.
In conclusion, N-(1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide (CAS 899982-78-6) represents an intriguing chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique structural features combine several pharmacologically relevant motifs, positioning it as a valuable compound for researchers investigating novel therapeutic approaches. As the scientific community continues to explore innovative treatment strategies, compounds with such versatile architectures will likely play an increasingly important role in advancing pharmaceutical science.
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